5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
Overview
Description
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione, also known as MPTI, is a small molecule that has been studied for its potential applications in various fields of science. MPTI has a unique chemical structure that makes it an interesting compound to study.
Scientific Research Applications
Neurological Research
- Serotonin-3 Receptor Antagonists : A study by Rosen et al. (1990) discussed the synthesis of a compound structurally similar to "5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione". This compound showed potential as a serotonin-3 receptor antagonist and effectively penetrated the blood-brain barrier, suggesting its utility in neurological studies (Rosen et al., 1990).
Inhibitors in Biochemistry
- Dopamine Beta-Hydroxylase Inhibition : McCarthy et al. (1990) explored derivatives similar to the compound as inhibitors of dopamine beta-hydroxylase. This enzyme is crucial in the synthesis of norepinephrine from dopamine, indicating potential applications in the study of neurotransmitter regulation (McCarthy et al., 1990).
Synthetic Chemistry
- Synthesis of Functionalized Derivatives : Sarıpınar et al. (2006) conducted a study on the synthesis of various derivatives, including those similar to "5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione". Such studies are vital in the development of novel compounds with potential pharmacological applications (Sarıpınar et al., 2006).
Cancer Research
- EGFR Inhibitors : Karayel (2021) investigated benzimidazole derivatives, structurally related to the compound , as EGFR inhibitors. These studies contribute to the development of new anti-cancer therapies (Karayel, 2021).
Corrosion Inhibition
- Corrosion Inhibition : Prashanth et al. (2021) synthesized and evaluated derivatives for corrosion inhibition efficacy, highlighting the compound's potential in industrial applications (Prashanth et al., 2021).
properties
IUPAC Name |
4-(4-methoxyphenyl)-3-phenyl-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-14-9-7-12(8-10-14)15-11-17-16(20)18(15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWPIVQIEPAUCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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